2-Isopropoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

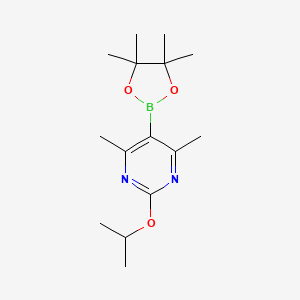

2-Isopropoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (C₁₄H₂₃BN₂O₃) is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted with two methyl groups (at positions 4 and 6), an isopropoxy group (at position 2), and a pinacol boronate ester (at position 5). Key properties include a purity of 95% and hazards related to skin, eye, and respiratory irritation (H315, H319, H335) .

Properties

Molecular Formula |

C15H25BN2O3 |

|---|---|

Molecular Weight |

292.18 g/mol |

IUPAC Name |

4,6-dimethyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C15H25BN2O3/c1-9(2)19-13-17-10(3)12(11(4)18-13)16-20-14(5,6)15(7,8)21-16/h9H,1-8H3 |

InChI Key |

XTXXVPLCGCVOQJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-isopropoxy-4,6-dimethylpyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can yield simpler boron-containing compounds.

Substitution: The isopropoxy and dioxaborolan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Isopropoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into boron-containing compounds has shown potential in developing new drugs, particularly in cancer therapy.

Mechanism of Action

The mechanism by which 2-Isopropoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects involves the interaction of its boron-containing moiety with various molecular targets. The dioxaborolan group can form stable complexes with diols and other nucleophiles, facilitating various chemical transformations. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Pyridine vs. Pyrimidine Derivatives: 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₄H₂₃BNO₃, ): Replacing the pyrimidine core with pyridine reduces the number of nitrogen atoms, altering electronic properties. Pyrimidines are more electron-deficient, enhancing reactivity in cross-coupling reactions compared to pyridines .

| Compound | Core Structure | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Pyrimidine | 2-isopropoxy, 4,6-dimethyl, 5-boronate | C₁₄H₂₃BN₂O₃ | 278.16 |

| 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester | Pyridine | 2-isopropoxy, 4-methyl, 5-boronate | C₁₄H₂₃BNO₃ | 263.15 |

| 4,6-Dimethyl-5-(pinacolboronate)pyrimidine | Pyrimidine | 4,6-dimethyl, 5-boronate | C₁₂H₁₉BN₂O₂ | 234.10 |

Substituent Effects

- Isopropoxy vs. Methoxy/Alkyl Groups: The isopropoxy group in the target compound introduces steric bulk, which may slow reaction kinetics but improve selectivity in coupling reactions compared to smaller groups like methoxy or methyl .

Physical and Chemical Properties

- Boiling Point and Solubility :

- The target compound’s higher molecular weight (278.16 g/mol) versus 4,6-dimethylpyrimidine analog (234.10 g/mol) suggests a higher boiling point, though experimental data are lacking .

- 4,6-Dimethyl-5-(pinacolboronate)pyrimidine has a predicted density of 1.05 g/cm³ and pKa of 2.69, indicating moderate solubility in polar aprotic solvents . The isopropoxy group in the target compound likely increases lipophilicity.

Reactivity in Cross-Coupling Reactions

- Pyrimidine boronic esters generally exhibit higher reactivity in Suzuki-Miyaura couplings due to their electron-deficient aromatic cores, compared to pyridine analogs .

- Steric hindrance from the isopropoxy group may necessitate optimized reaction conditions (e.g., higher temperatures or Pd catalysts with bulky ligands) compared to less hindered derivatives like 4,6-dimethylpyrimidine-boronate .

Biological Activity

2-Isopropoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that combines a pyrimidine ring with an isopropoxy group and a boron-containing moiety. This unique structure may confer significant biological activity and potential applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 292.18 g/mol. Its distinctive features include:

| Property | Value |

|---|---|

| Molecular Formula | C15H25BN2O3 |

| Molecular Weight | 292.18 g/mol |

| Structure | Pyrimidine ring with isopropoxy and boron moiety |

Biological Activity

Recent studies have highlighted the biological potential of pyrimidine derivatives in various therapeutic areas, including oncology and infectious diseases. The specific biological activity of this compound can be summarized as follows:

Anticancer Activity

Pyrimidine-based compounds are known for their role as kinase inhibitors. While specific data on this compound's anticancer activity is limited, its structural similarities to known kinase inhibitors suggest potential efficacy against various cancer types. For example:

- Mechanism of Action : The compound may inhibit key kinases involved in cancer cell proliferation.

- Case Studies : In vitro studies have shown that related pyrimidine compounds exhibit significant cytotoxicity against cancer cell lines (e.g., A549 for lung cancer) with IC50 values often in the low micromolar range .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound in clinical settings:

- Bioavailability : Preliminary studies indicate favorable oral bioavailability (approximately 31.8%) .

- Clearance : The clearance rate was noted to be 82.7 ± 1.97 mL/h/kg after intravenous administration .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that incorporate the boron moiety effectively. The presence of the dioxaborolane group enhances its reactivity for further chemical modifications and applications in organic synthesis.

Comparative Analysis with Related Compounds

To better understand its biological potential, a comparison can be made with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpyrimidine | Simple pyrimidine structure | Limited biological activity |

| 4-Dimethylaminopyrimidine | Dimethylamino group addition | Enhanced electron donating properties |

| 2-Borono-pyrimidine | Boronic acid functionality | Involved in cross-coupling reactions |

The unique combination of an isopropoxy group and a boron moiety in our compound may lead to distinct chemical reactivity and biological activity compared to these simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.